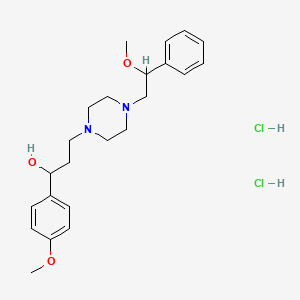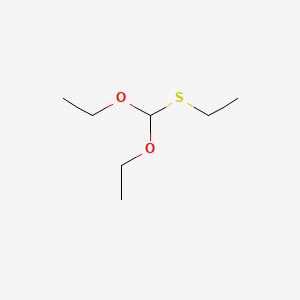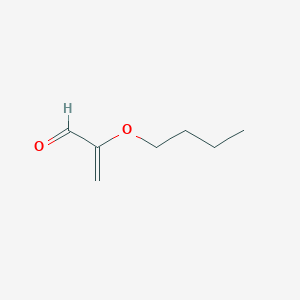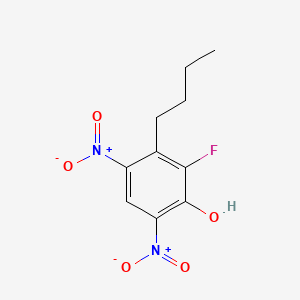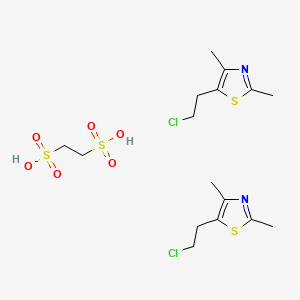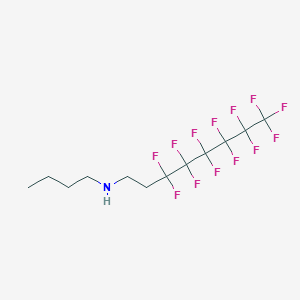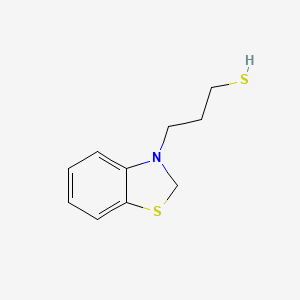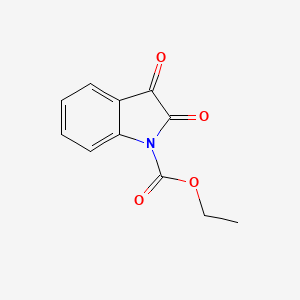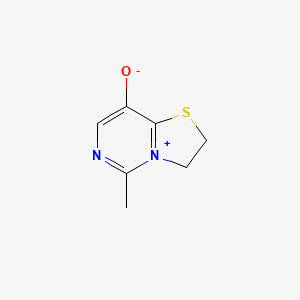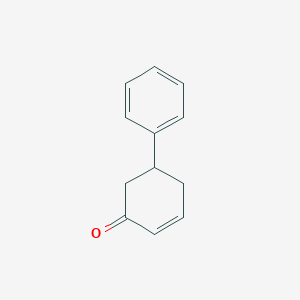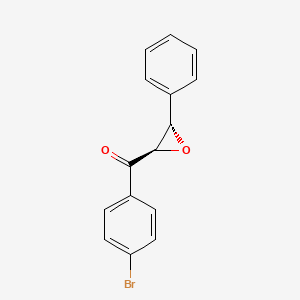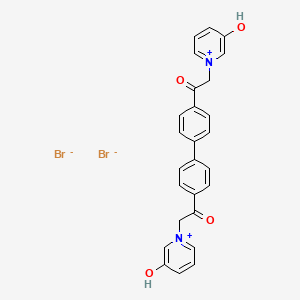
1,1'-(4,4'-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) is a chemical compound with the molecular formula C28H26Br2N4O2 It is known for its unique structure, which includes two pyridinium rings connected by a biphenyl group through carbonylmethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) typically involves the reaction of 4,4’-biphenylenebis(carbonylmethylene) with 3-hydroxypyridine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4’-Biphenylenebis(carbonylmethylene) and 3-hydroxypyridine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with the addition of a brominating agent like bromine or N-bromosuccinimide (NBS).
Temperature and Time: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride, iodide, hydroxide ions.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) can be compared with other similar compounds, such as:
1,1’-(4,4’-Biphenylenebis(methylene))bis(4,4’-bipyridinium) Dibromide: Similar structure but with different functional groups, leading to distinct chemical and biological properties.
1,1’-(1,4-Phenylenebis(methylene))bis(1-pyridinium) Dibromide: Another related compound with variations in the biphenyl linkage and pyridinium rings.
The uniqueness of 1,1’-(4,4’-Biphenylenebis(carbonylmethylene))bis(3-hydroxypyridinium bromide) lies in its specific functional groups and their arrangement, which confer unique reactivity and biological activity.
Properties
CAS No. |
24570-44-3 |
|---|---|
Molecular Formula |
C26H22Br2N2O4 |
Molecular Weight |
586.3 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-1-ium-1-yl)-1-[4-[4-[2-(3-hydroxypyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C26H20N2O4.2BrH/c29-23-3-1-13-27(15-23)17-25(31)21-9-5-19(6-10-21)20-7-11-22(12-8-20)26(32)18-28-14-2-4-24(30)16-28;;/h1-16H,17-18H2;2*1H |
InChI Key |
VCKOQDOTPSVUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)O)O.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



